molecular formula C18H19N3O4 B3004926 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 932338-25-5

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B3004926
CAS RN: 932338-25-5
M. Wt: 341.367
InChI Key: RWBQHQRXMAXCAP-UHFFFAOYSA-N
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Description

The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. The molecule consists of a pyridinone core, which is a common structure in medicinal chemistry due to its presence in many biologically active compounds. The molecule also contains cyano and acetamide functional groups, which are known for their reactivity and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related cyanoacetamide derivatives has been explored in the literature. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides has been achieved by reacting aminothieno[2,3-b]pyridine-2-carboxylic acid esters with cyanoacetyl derivatives . Similarly, 5-acyl-6-substituted 3-cyano-2(1H)-pyridinones have been synthesized from reactions involving 1,3-diketones and cyanoacetamide anion . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and X-ray crystallography . These techniques are crucial for confirming the structure of the synthesized compounds and for studying their tautomeric equilibria, as seen in the case of thieno[2,3-b]dipyridine derivatives . The molecular structure analysis is essential for understanding the reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives can be complex, as seen in the nonselective reactions leading to mixtures of heterocyclization products . Oxidation reactions of related pyridinyl acetamides have been shown to generate multiple products, depending on the oxidant and reaction conditions . These studies highlight the importance of reaction optimization and the potential for discovering new chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include its solubility, melting point, and stability under various conditions. While the specific properties of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide are not detailed in the provided papers, inferences can be made based on related compounds. For example, the presence of cyano and acetamide groups could affect the compound's polarity and hydrogen bonding capability, influencing its solubility in different solvents . Additionally, the compound's stability could be assessed through studies of its reactivity, as demonstrated by the oxidation of pyridinyl acetamides .

properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-5-12(2)21(18(23)16(11)9-19)10-17(22)20-13-6-14(24-3)8-15(7-13)25-4/h5-8H,10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBQHQRXMAXCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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